molecular formula C19H21N7S B11673367 N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11673367
M. Wt: 379.5 g/mol
InChI Key: JKCUODNNMJQNET-ZVHZXABRSA-N
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Description

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, a thiophene moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group.

    Formation of the Hydrazone Linkage: The hydrazone linkage can be formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

    Incorporation of the Thiophene Moiety: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

    N-PHENYL-4-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound lacks the hydrazone and thiophene moieties, making it less complex and potentially less active.

    N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: This compound lacks the pyrrolidine ring, which may affect its binding affinity and activity.

    N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-OL: This compound has a hydroxyl group instead of an amine group, which may alter its chemical reactivity and biological activity.

These comparisons highlight the unique structural features and potential advantages of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE.

Properties

Molecular Formula

C19H21N7S

Molecular Weight

379.5 g/mol

IUPAC Name

4-N-phenyl-6-pyrrolidin-1-yl-2-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H21N7S/c1-14(16-10-7-13-27-16)24-25-18-21-17(20-15-8-3-2-4-9-15)22-19(23-18)26-11-5-6-12-26/h2-4,7-10,13H,5-6,11-12H2,1H3,(H2,20,21,22,23,25)/b24-14+

InChI Key

JKCUODNNMJQNET-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)/C4=CC=CS4

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)C4=CC=CS4

Origin of Product

United States

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